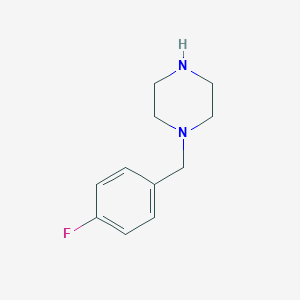

1-(4-Fluorobenzyl)piperazine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

1-[(4-fluorophenyl)methyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2/c12-11-3-1-10(2-4-11)9-14-7-5-13-6-8-14/h1-4,13H,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOSZCNKVJAVHJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90355314 | |

| Record name | 1-(4-Fluorobenzyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70931-28-1 | |

| Record name | 1-(4-Fluorobenzyl)piperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070931281 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Fluorobenzyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-FLUOROBENZYL) PIPERAZINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(4-FLUOROBENZYL)PIPERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S99A94YLM2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1-(4-Fluorobenzyl)piperazine chemical properties and structure

An In-depth Technical Guide to 1-(4-Fluorobenzyl)piperazine: Core Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Fluorobenzyl)piperazine is a monosubstituted piperazine (B1678402) derivative that serves as a crucial building block in medicinal chemistry and drug discovery. The piperazine ring is a prevalent scaffold in a multitude of pharmacologically active compounds, and the addition of a fluorobenzyl group can significantly modulate the pharmacokinetic and pharmacodynamic properties of the resulting molecules.[1] This compound is a precursor in the synthesis of a wide array of biologically active agents, including chemokine antagonists, kinase inhibitors, and neurokinin-2 receptor antagonists.[2] Its structural features make it a valuable intermediate for developing novel therapeutics targeting various diseases. Recent research has also highlighted its utility in creating potent tyrosinase inhibitors for treating skin hyperpigmentation disorders.[3][4]

Chemical Structure and Identifiers

1-(4-Fluorobenzyl)piperazine, with the CAS Number 70931-28-1, consists of a piperazine ring N-substituted with a 4-fluorobenzyl group.[2][5] The fluorine atom on the phenyl ring is a key feature, often introduced to enhance metabolic stability and binding affinity of drug candidates.

IUPAC Name: 1-(4-Fluorobenzyl)piperazine[6]

Synonyms: 1-[(4-Fluorophenyl)methyl]piperazine[5]

Chemical Formula: C₁₁H₁₅FN₂[2][7][8]

Molecular Structure:

Figure 1: Chemical Structure of 1-(4-Fluorobenzyl)piperazine.

Physicochemical Properties

The physicochemical properties of 1-(4-Fluorobenzyl)piperazine are summarized in the table below. These properties are essential for its handling, formulation, and application in chemical synthesis.

| Property | Value | Reference |

| Molecular Weight | 194.25 g/mol | [2][5][7][8] |

| Physical Form | Solid, White to Light yellow powder/lump | [2] |

| Melting Point | 61.0 to 65.0 °C | |

| Boiling Point | 112-114 °C @ 2 mmHg 120-122 °C @ 0.02 mmHg | [9][10] |

| Density | 1.103 g/mL | [10] |

| Refractive Index | 1.5255-1.5275 | [10] |

| SMILES String | Fc1ccc(CN2CCNCC2)cc1 | [2][5] |

| InChI Key | OOSZCNKVJAVHJI-UHFFFAOYSA-N | [2][5][7] |

Experimental Protocols

Synthesis of 1-(4-Fluorobenzyl)piperazine Derivatives

The synthesis of derivatives using 1-(4-Fluorobenzyl)piperazine often involves N-acylation of the secondary amine on the piperazine ring. The following is a general procedure for the synthesis of amide derivatives which have been investigated as tyrosinase inhibitors.[4]

Materials:

-

1-(4-Fluorobenzyl)piperazine

-

Appropriate acyl chloride (e.g., 3-chloro-2-nitrophenyl)methanone)

-

N,N-Diisopropylethylamine (DIPEA)

-

Methanol (B129727) (MeOH)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Water

Procedure:

-

Dissolve 1-(4-Fluorobenzyl)piperazine (1.0 eq) in dichloromethane.

-

Add N,N-diisopropylethylamine (1.5 eq) to the solution.

-

Slowly add the desired acyl chloride (1.1 eq) dropwise to the reaction mixture.

-

Stir the reaction at room temperature for approximately 5 hours.

-

Quench the reaction by adding methanol.

-

Add water to the mixture and perform a liquid-liquid extraction with dichloromethane (repeated three times).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product using flash chromatography (e.g., with a DCM/MeOH 96:4 mobile phase) to yield the final product.[4]

One-Pot Synthesis of Monosubstituted Piperazines

A simplified and efficient one-pot, one-step synthetic procedure for preparing monosubstituted piperazines like 1-(4-Fluorobenzyl)piperazine hydrochloride has been developed. This method avoids the use of protecting groups, making it more cost-effective and environmentally friendly.[11]

Principle: The synthesis is based on the reaction of an in-situ formed piperazine-1-ium cation with an appropriate electrophile (e.g., 4-fluorobenzyl chloride). The reaction can be carried out in solvents like methanol or acetic acid.[11]

General Procedure (using Methanol):

-

A free piperazine is reacted with piperazine dihydrochloride (B599025) in methanol to form piperazine monohydrochloride.

-

The appropriate benzyl (B1604629) halide (e.g., 4-fluorobenzyl chloride) is added to the reaction mixture.

-

The reaction proceeds at room temperature or under reflux.

-

The resulting monosubstituted piperazine derivative can be isolated in high yield and purity.[11]

Applications in Drug Development

1-(4-Fluorobenzyl)piperazine is a key intermediate in the development of various pharmacologically active compounds.[1] Its derivatives have shown promise in several therapeutic areas.

Tyrosinase Inhibitors: Derivatives of 1-(4-fluorobenzyl)piperazine have been designed and synthesized as potent inhibitors of tyrosinase, a key enzyme in melanin (B1238610) production.[3] Compounds based on this scaffold have demonstrated significantly greater potency than the reference compound, kojic acid, in inhibiting tyrosinase activity.[3][4] These inhibitors are being investigated as anti-melanogenic agents for treating hyperpigmentation disorders.[3]

Other Therapeutic Targets: This compound also serves as a precursor for the synthesis of:

-

Chemokine antagonists: Important for modulating inflammatory responses.[2]

-

EGFR and Aurora A kinase inhibitors: Targeted therapies in oncology.[2]

-

Neurokinin-2 receptor antagonists: Potential treatments for various disorders, including respiratory and gastrointestinal conditions.[2]

-

Calcium channel blockers: The related compound 1-bis(4-fluorophenyl)methyl piperazine is a precursor to drugs like flunarizine, used for migraine treatment.[12]

Visualizations

Drug Discovery Workflow

The following diagram illustrates a typical workflow for the development of novel inhibitors, such as tyrosinase inhibitors, starting from the 1-(4-fluorobenzyl)piperazine scaffold.

Figure 2: Drug discovery workflow for inhibitors derived from 1-(4-Fluorobenzyl)piperazine.

Role as a Precursor in Diverse Therapeutic Areas

This diagram shows the central role of 1-(4-Fluorobenzyl)piperazine as a starting material for synthesizing compounds that target various biological pathways.

References

- 1. benchchem.com [benchchem.com]

- 2. 1-(4-氟苄基)哌嗪 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Exploiting the 1-(4-fluorobenzyl)piperazine fragment for the development of novel tyrosinase inhibitors as anti-melanogenic agents: Design, synthesis, structural insights and biological profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. iris.unica.it [iris.unica.it]

- 5. 1-(4-Fluorobenzyl)piperazine 97 70931-28-1 [sigmaaldrich.com]

- 6. mzCloud – 1 4 Fluorobenzyl piperazine [mzcloud.org]

- 7. GSRS [precision.fda.gov]

- 8. scbt.com [scbt.com]

- 9. 1-(4-Bromo-2-fluorobenzyl)piperazine 96 870703-75-6 [sigmaaldrich.com]

- 10. 1-(4-FLUOROBENZYL)PIPERAZINE CAS#: 70931-28-1 [m.chemicalbook.com]

- 11. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ossila.com [ossila.com]

A Comprehensive Technical Guide to 1-(4-Fluorobenzyl)piperazine (CAS: 70931-28-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-(4-Fluorobenzyl)piperazine, a key intermediate and precursor in the synthesis of a wide array of biologically active molecules.[1] The document details its physicochemical properties, spectroscopic data, synthesis protocols, and known pharmacological applications, with a focus on its role as a tyrosinase inhibitor.

Core Physicochemical and Spectroscopic Data

1-(4-Fluorobenzyl)piperazine is a monosubstituted piperazine (B1678402) derivative that presents as a solid, ranging in appearance from white to light yellow.[2] Key identifying and physical characteristics are summarized below for quick reference.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 70931-28-1 | [2][3][4][5] |

| Molecular Formula | C₁₁H₁₅FN₂ | [1][5][6] |

| Molecular Weight | 194.25 g/mol | [1][4][5] |

| Appearance | White to light yellow powder or lump; Yellow liquid | [2][3] |

| Melting Point | 61-65 °C | [2][3][4] |

| Flash Point | 122 °C | [4] |

| Density | 1.103 g/cm³ | [4] |

| Refractive Index | 1.5255 - 1.5275 | [4] |

| Purity | ≥95% | [2][5] |

| SMILES | Fc1ccc(CN2CCNCC2)cc1 | [7] |

| InChI Key | OOSZCNKVJAVHJI-UHFFFAOYSA-N | [7] |

Table 2: Spectroscopic Data for 1-(4-Fluorobenzyl)piperazine Hydrochloride

| Spectrum Type | Key Peaks and Observations | Reference |

| ¹H NMR (CDCl₃) | δ (ppm): 2.73 (4H, m), 3.21 (4H, m), 3.51 (2H, s), 6.95–7.01 (2H, m), 7.23 (2H, m), 9.40 (2H, bs) | [8] |

| ¹³C NMR (CDCl₃) | δ (ppm): 43.55, 49.28, 61.56, 115.17, 115.46, 130.40, 130.50, 132.63, 160.59, 163.84 (C-F splitting) | [8] |

| FTIR (cm⁻¹) | 2916 (C-H stretch), 2811-2473 (N-H⁺ stretch), 1587 (C=C aromatic) | [8] |

| LC-MS (m/z) | [C₁₁H₁₆FN₂]⁺ = 195.1292 | [8] |

Synthesis and Experimental Protocols

A simplified, one-pot, one-step synthesis for monosubstituted piperazines, including 1-(4-Fluorobenzyl)piperazine, has been developed, avoiding the need for protecting groups.[8] This method offers high yields and purity at a low cost.[8]

Experimental Protocol: One-Pot Synthesis of 1-(4-Fluorobenzyl)piperazine Hydrochloride[10]

This procedure is based on the reaction of an in-situ formed piperazine-1-ium salt with the corresponding benzyl (B1604629) halide.

Materials:

-

Piperazine

-

Piperazine Dihydrochloride (B599025) or Acetic Acid

-

4-Fluorobenzyl Halide (e.g., chloride or bromide)

-

Methanol or Acetic Acid (as solvent)

Procedure:

-

Formation of Piperazine Monohydrochloride (in Methanol): In a reaction vessel, dissolve free piperazine in methanol. Add piperazine dihydrochloride to form piperazine monohydrochloride in situ.

-

Alternative Formation of Piperazine Monoacetate (in Acetic Acid): Alternatively, dissolve free piperazine in acetic acid to form piperazine monoacetate.

-

Alkylation Reaction: To the solution containing the protonated piperazine, add 4-fluorobenzyl halide.

-

Reaction Conditions: The reaction can proceed at room temperature or under reflux, depending on the reactivity of the halide.

-

Work-up and Isolation: Upon completion of the reaction, the product, 1-(4-Fluorobenzyl)piperazine hydrochloride, can be isolated as a white crystalline solid through standard crystallization techniques.

-

Purification: Further purification can be achieved by recrystallization from a suitable solvent.

Caption: One-pot synthesis workflow for 1-(4-Fluorobenzyl)piperazine HCl.

Pharmacological Significance and Mechanism of Action

1-(4-Fluorobenzyl)piperazine serves as a crucial building block for various pharmacologically active compounds.[1] Its derivatives have been investigated for a range of therapeutic applications, including as chemokine antagonists, cytotoxic agents, and inhibitors of cholinesterase and Aβ-aggregation.[1]

A significant area of research has focused on exploiting the 1-(4-fluorobenzyl)piperazine fragment for the development of novel tyrosinase inhibitors.[9][10] Tyrosinase is a key enzyme in the melanin (B1238610) biosynthesis pathway, and its inhibition is a promising strategy for treating skin hyperpigmentation disorders.[9][10]

Mechanism of Action: Tyrosinase Inhibition

Derivatives of 1-(4-Fluorobenzyl)piperazine have been shown to act as potent, competitive inhibitors of tyrosinase.[10] These compounds are designed to bind to the catalytic site of the enzyme. Docking and X-ray crystallography studies have revealed that the 4-fluorobenzyl moiety orients towards the copper atoms within the active site, effectively blocking the binding of the natural substrate, L-Tyrosine.[10] This inhibition prevents the subsequent hydroxylation and oxidation steps required for melanin production.[9][10]

Caption: Inhibition of the melanogenesis pathway by tyrosinase inhibitors.

Studies have identified derivatives that are significantly more potent than the reference compound, kojic acid.[9][10] For instance, one such derivative demonstrated an IC₅₀ value of 0.18 µM, approximately 100-fold more active than kojic acid, and exerted anti-melanogenic effects in B16F10 melanoma cells without significant cytotoxicity.[10] This highlights the potential of the 1-(4-fluorobenzyl)piperazine scaffold in developing safe and effective agents for cosmetic and therapeutic applications.[9]

Safety and Handling

1-(4-Fluorobenzyl)piperazine is considered hazardous.[3] It is classified as an acute oral toxicant, skin irritant, and eye irritant, and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, eye and face protection, and a dust mask, should be used when handling this chemical.[3] It should be stored in a dry, cool, and well-ventilated place, away from strong oxidizing agents.[3]

References

- 1. 1-(4-FLUOROBENZYL)PIPERAZINE CAS#: 70931-28-1 [chemicalbook.com]

- 2. 1-(4-Fluorobenzyl)piperazine | 70931-28-1 | TCI AMERICA [tcichemicals.com]

- 3. fishersci.com [fishersci.com]

- 4. parchem.com [parchem.com]

- 5. scbt.com [scbt.com]

- 6. 1-(4-Fluorobenzyl)piperazine | C11H15FN2 | CID 796563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. GSRS [precision.fda.gov]

- 8. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Exploiting the 1-(4-fluorobenzyl)piperazine fragment for the development of novel tyrosinase inhibitors as anti-melanogenic agents: Design, synthesis, structural insights and biological profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Evaluation of 4‐(4‐Fluorobenzyl)piperazin‐1‐yl]‐Based Compounds as Competitive Tyrosinase Inhibitors Endowed with Antimelanogenic Effects - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biological Mechanism of Action of 1-(4-Fluorobenzyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Fluorobenzyl)piperazine is a synthetic compound that serves as a versatile precursor in the development of a wide array of biologically active molecules.[1] While comprehensive pharmacological data for 1-(4-Fluorobenzyl)piperazine itself is not extensively available in public literature, its structural motif is a key component in various compounds with significant biological activities. This guide synthesizes the current understanding of 1-(4-Fluorobenzyl)piperazine's role as a molecular scaffold, with a primary focus on its established function in the inhibition of tyrosinase. Furthermore, this document provides detailed experimental protocols and conceptual frameworks relevant to the study of this and similar compounds, aiming to facilitate future research and drug discovery efforts.

Chemical and Physical Properties

1-(4-Fluorobenzyl)piperazine, with the empirical formula C₁₁H₁₅FN₂, is a solid at room temperature.[1] It is recognized by its CAS Number 70931-28-1 and has a molecular weight of 194.25 g/mol .[1]

Core Biological Activity: Tyrosinase Inhibition

The most well-documented biological activity of compounds derived from 1-(4-Fluorobenzyl)piperazine is the inhibition of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis.[2][3] Aberrant production of melanin can lead to hyperpigmentation disorders, making tyrosinase inhibitors valuable candidates for dermatological and cosmetic applications.[2]

Quantitative Data on 1-(4-Fluorobenzyl)piperazine Derivatives

| Compound ID | Derivative Structure | IC₅₀ (µM) vs. Agaricus bisporus Tyrosinase | Reference |

| 25 | --INVALID-LINK--methanone derivative | 0.96 | [2] |

| 26 | [4-(4-fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitro-phenyl)methanone | 0.18 | [3] |

| Kojic Acid | (Reference Compound) | 17.76 | [2][3] |

Broader Pharmacological Context of Piperazine (B1678402) Derivatives

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of drugs targeting the central nervous system.[4] Derivatives of benzylpiperazine and phenylpiperazine have been investigated for their interaction with various receptors and transporters, including:

-

Dopamine (B1211576) Receptors (D₂-like): The piperazine moiety is a common feature in ligands targeting D₂, D₃, and D₄ dopamine receptors.[5][6]

-

Serotonin (B10506) Receptors (5-HT): Arylpiperazines are known to interact with various serotonin receptor subtypes.

-

Monoamine Transporters: The piperazine scaffold is present in compounds designed to inhibit the reuptake of dopamine (DAT), norepinephrine (B1679862) (NET), and serotonin (SERT).

It is important to note that while the 1-(4-fluorobenzyl)piperazine core is part of these broader classes of neurologically active compounds, specific quantitative data on its direct interaction with these targets is not currently available in the public domain. Its primary documented role remains that of a foundational element for the synthesis of more complex, biologically active molecules.[1]

Experimental Protocols

To facilitate further research into the mechanism of action of 1-(4-Fluorobenzyl)piperazine and its derivatives, detailed protocols for relevant in vitro assays are provided below.

Mushroom Tyrosinase Inhibition Assay

This protocol outlines the spectrophotometric determination of tyrosinase inhibition using L-DOPA as a substrate.

Materials:

-

Mushroom tyrosinase (EC 1.14.18.1)

-

L-DOPA (3,4-dihydroxy-L-phenylalanine)

-

Phosphate (B84403) buffer (0.05 M, pH 6.8)

-

Test compound (1-(4-Fluorobenzyl)piperazine or its derivatives) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate reader

Procedure:

-

Prepare a stock solution of the test compound and a series of dilutions to determine the IC₅₀ value.

-

In a 96-well plate, add 50 µL of the test compound solution at various concentrations.

-

Add 100 µL of phosphate buffer (0.05 M, pH 6.8) to each well.

-

Add 50 µL of a freshly prepared mushroom tyrosinase solution (in phosphate buffer) to each well.

-

Pre-incubate the plate at 25°C for 10 minutes.

-

Initiate the reaction by adding 50 µL of L-DOPA solution (in phosphate buffer) to each well.

-

Immediately measure the absorbance at 475 nm using a microplate reader.

-

Continue to monitor the absorbance at regular intervals (e.g., every minute) for a defined period (e.g., 20 minutes).

-

Calculate the rate of reaction (dopachrome formation) for each concentration of the test compound.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control (without inhibitor) and A_sample is the absorbance of the reaction with the test compound.

-

The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Radioligand Binding Assay for Dopamine D₂ Receptors (General Protocol)

This protocol provides a general framework for assessing the binding affinity of a test compound to the dopamine D₂ receptor.

Materials:

-

Cell membranes prepared from a cell line stably expressing the human dopamine D₂ receptor.

-

[³H]-Spiperone (radioligand)

-

Haloperidol (B65202) (for determining non-specific binding)

-

Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

-

Test compound (1-(4-Fluorobenzyl)piperazine or its derivatives)

-

Glass fiber filters

-

Scintillation cocktail and liquid scintillation counter

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, combine the cell membrane preparation, [³H]-Spiperone (at a concentration near its Kd), and either the test compound, buffer (for total binding), or a high concentration of haloperidol (for non-specific binding).

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound and free radioligand.

-

Wash the filters with ice-cold binding buffer to remove any unbound radioactivity.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC₅₀ value of the test compound by plotting the percentage of specific binding against the logarithm of the test compound concentration.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Visualizations

The following diagrams illustrate the general workflows for the experimental protocols described above.

Caption: Workflow for the Tyrosinase Inhibition Assay.

Caption: General Workflow for a Radioligand Binding Assay.

Conclusion

1-(4-Fluorobenzyl)piperazine is a valuable chemical entity, primarily utilized as a building block for the synthesis of compounds with diverse biological activities, most notably as potent tyrosinase inhibitors. While the direct pharmacological profile of 1-(4-Fluorobenzyl)piperazine across a wide range of biological targets remains to be fully elucidated in publicly accessible literature, the prevalence of its structural motif in centrally active agents suggests potential for broader neurological effects. This guide provides a foundation for researchers by summarizing the known activities of its derivatives, offering detailed experimental protocols for further investigation, and highlighting the current knowledge gaps. Future comprehensive pharmacological screening of 1-(4-Fluorobenzyl)piperazine is warranted to fully uncover its mechanism of action and therapeutic potential.

References

- 1. Evaluation of 4‐(4‐Fluorobenzyl)piperazin‐1‐yl]‐Based Compounds as Competitive Tyrosinase Inhibitors Endowed with Antimelanogenic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploiting the 1-(4-fluorobenzyl)piperazine fragment for the development of novel tyrosinase inhibitors as anti-melanogenic agents: Design, synthesis, structural insights and biological profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological profile of novel psychoactive benzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. iris.unica.it [iris.unica.it]

- 5. PR-000608 - Wikipedia [en.wikipedia.org]

- 6. 1-(4-FLUOROBENZYL)PIPERAZINE CAS#: 70931-28-1 [m.chemicalbook.com]

The Versatile Scaffold: A Technical Guide to 1-(4-Fluorobenzyl)piperazine in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Fluorobenzyl)piperazine is a versatile heterocyclic compound that has garnered significant attention in medicinal chemistry and drug discovery. Its unique structural features, combining a piperazine (B1678402) ring with a fluorobenzyl moiety, make it a valuable building block for the synthesis of a diverse array of biologically active molecules. The piperazine ring, a common pharmacophore, often imparts favorable pharmacokinetic properties such as improved solubility and bioavailability. The addition of the fluorobenzyl group can enhance binding affinity to biological targets and modulate metabolic stability. This technical guide provides an in-depth overview of the research applications of 1-(4-fluorobenzyl)piperazine, focusing on its role as a precursor in the development of novel therapeutics. We will delve into its use in targeting a range of biological entities, supported by quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.

Core Applications in Drug Discovery

1-(4-Fluorobenzyl)piperazine serves as a crucial starting material or key intermediate in the synthesis of compounds targeting a wide spectrum of diseases. Its derivatives have shown promise as:

-

Tyrosinase Inhibitors: For the treatment of hyperpigmentation disorders.

-

Enzyme Inhibitors: Including Epidermal Growth Factor Receptor (EGFR) and Aurora A kinase inhibitors for cancer therapy.

-

Receptor Antagonists: Such as chemokine and neurokinin-2 receptor antagonists for inflammatory conditions and neurological disorders.

-

Antiplasmodial and Cytotoxic Agents: For combating malaria and cancer.

-

Cholinesterase and β-Amyloid Aggregation Inhibitors: For the management of Alzheimer's disease.

-

Antibacterial and Antiviral Agents: Addressing infectious diseases.[1]

Data Presentation: Biological Activities of 1-(4-Fluorobenzyl)piperazine Derivatives

The following tables summarize the quantitative data for various derivatives of 1-(4-fluorobenzyl)piperazine, showcasing their potency against different biological targets.

Table 1: Tyrosinase Inhibitory Activity

| Compound ID | Modifications on Piperazine Ring | IC50 (µM) vs. Agaricus bisporus Tyrosinase | Reference |

| KA | Kojic Acid (Reference) | 17.76 ± 0.18 | [2] |

| 7 | Phenylacetyl | 4.28 ± 0.21 | [2] |

| 8 | 3-Phenylpropanoyl | 13.17 ± 0.88 | [2] |

| 9 | Diphenylacetyl | 40.43 ± 2.15 | [2] |

| 18 | 4-Nitrobenzoyl | 1.71 ± 0.11 | [2] |

| 20 | 2-Aminobenzoyl | 3.74 ± 0.15 | [2] |

| 25 | 2,4-Dinitrobenzoyl | 0.96 | [3] |

| 26 | 3-Chloro-2-nitrobenzoyl | 0.18 | [4] |

Table 2: Cholinesterase Inhibitory Activity

| Compound ID | Modifications on Piperazine Ring | AChE IC50 (nM) | BuChE IC50 (nM) | Selectivity Index (BuChE/AChE) | Reference |

| Donepezil | Reference | 9 | 3300 | 367 | [5][6] |

| 4f | 3-((2-(4-(4-methoxybenzoyl)piperazin-1-yl)ethyl)imino)indolin-2-one | - | - | - | [6] |

| 4g | 3-((2-(4-(4-nitrobenzoyl)piperazin-1-yl)ethyl)imino)indolin-2-one | 34.7 | - | - | [6] |

| I | 1-(4-fluorobenzyl)-4-((1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)methyl)pyridin-1-ium | 8.9 | >2300 | >230 | [5] |

Table 3: Aurora Kinase Inhibitory Activity

| Compound ID | Modifications | Aurora A IC50 (nM) | Cell Proliferation IC50 (nM) (NCI-H524) | Reference |

| 1 | N/A | 24.1 ± 7.9 | - | [7] |

| 13 | 4-chloro-2-fluorophenyl pyrrolidinyl methanone (B1245722) group | 38.6 ± 7.0 | 3.36 | [7] |

| 17 | 4-chloro-2,3-difluorophenyl group | 64.9 ± 13.7 | - | [7] |

Table 4: Cytotoxicity and Antiplasmodial Activity

| Compound ID | Modifications | Cytotoxicity IC50 (µM) (Cell Line) | Antiplasmodial IC50 (µM) (P. falciparum strain) | Reference |

| 5a-g | 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives | Significant activity on various cancer cell lines | - |

Note: Specific IC50 values for cytotoxicity of 1-(4-Fluorobenzyl)piperazine derivatives were not detailed in the search results, but their significant activity was noted.

Experimental Protocols

This section provides detailed methodologies for the synthesis of 1-(4-Fluorobenzyl)piperazine and key biological assays used to evaluate its derivatives.

Synthesis of 1-(4-Fluorobenzyl)piperazine Hydrochloride

This one-pot, one-step procedure allows for the efficient synthesis of monosubstituted piperazine derivatives.

Materials:

-

Piperazine hexahydrate

-

Piperazine dihydrochloride (B599025) monohydrate

-

4-Fluorobenzyl chloride

-

Absolute ethanol (B145695)

-

Dry hydrogen chloride (gas or saturated solution in ethanol)

-

Dry benzene

-

5N Sodium hydroxide

-

Chloroform

-

Anhydrous sodium sulfate

Procedure:

-

A solution of piperazine hexahydrate (0.125 mole) in absolute ethanol (50 ml) is warmed to 65°C.

-

Piperazine dihydrochloride monohydrate (0.125 mole) is dissolved in the warm solution with swirling.

-

While maintaining the temperature at 65°C, recently distilled 4-fluorobenzyl chloride (0.125 mole) is added over 5 minutes with vigorous stirring.

-

The mixture is stirred for an additional 25 minutes at 65°C.

-

The solution is cooled in an ice bath for 30 minutes to crystallize piperazine dihydrochloride.

-

The crystals are collected by suction filtration, washed with ice-cold absolute ethanol, and dried.

-

The combined filtrate and washings are cooled in an ice bath and treated with absolute ethanol saturated with dry hydrogen chloride.

-

The precipitated 1-(4-fluorobenzyl)piperazine dihydrochloride is collected by filtration, washed with dry benzene, and dried.

-

To obtain the free base, the dihydrochloride salt is dissolved in water, made alkaline (pH > 12) with 5N sodium hydroxide, and extracted with chloroform.

-

The combined organic extracts are dried over anhydrous sodium sulfate, and the solvent is removed to yield the crude product, which can be further purified by distillation under reduced pressure.

Tyrosinase Inhibition Assay

This spectrophotometric assay is used to determine the inhibitory effect of compounds on the activity of tyrosinase, a key enzyme in melanin (B1238610) synthesis.[2]

Materials:

-

Agaricus bisporus tyrosinase (AbTYR)

-

L-DOPA (3,4-dihydroxyphenylalanine)

-

Test compounds dissolved in DMSO

-

Phosphate (B84403) buffer (pH 6.8)

-

96-well microplate reader

Procedure:

-

Prepare solutions of the test compounds at various concentrations.

-

In a 96-well plate, add the phosphate buffer, the test compound solution, and the tyrosinase enzyme solution.

-

Pre-incubate the mixture for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 25°C).

-

Initiate the enzymatic reaction by adding the L-DOPA substrate.

-

Monitor the formation of dopachrome (B613829) by measuring the absorbance at 475 nm at regular intervals.

-

Calculate the initial reaction rates from the linear portion of the absorbance vs. time curve.

-

The percentage of inhibition is calculated using the formula: (1 - (Vi/V0)) * 100, where Vi is the reaction rate in the presence of the inhibitor and V0 is the rate in the absence of the inhibitor.

-

The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentration.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Human cancer cell lines (e.g., HeLa, MCF-7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 value, the concentration of the compound that reduces cell viability by 50%, by plotting cell viability against the logarithm of the compound concentration.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This assay measures the activity of acetylcholinesterase by quantifying the production of thiocholine (B1204863) from the hydrolysis of acetylthiocholine.[6]

Materials:

-

Acetylcholinesterase (AChE) from electric eel

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

Test compounds

-

96-well plate and microplate reader

Procedure:

-

In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound at various concentrations.

-

Add the AChE enzyme solution to the wells and pre-incubate for a set time (e.g., 15 minutes) at a controlled temperature.

-

Initiate the reaction by adding the ATCI substrate.

-

The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate).

-

Monitor the increase in absorbance at 412 nm over time.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the percentage of inhibition and the IC50 value as described in the tyrosinase inhibition assay.

Signaling Pathways and Mechanisms of Action

Derivatives of 1-(4-fluorobenzyl)piperazine exert their biological effects by modulating key signaling pathways implicated in various diseases.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation. Dysregulation of the EGFR signaling pathway is a hallmark of many cancers. Small molecule inhibitors can block the ATP-binding site of the EGFR kinase domain, thereby inhibiting its activity and downstream signaling.

Caption: Inhibition of the EGFR signaling pathway.

Aurora A Kinase Signaling Pathway

Aurora A kinase is a serine/threonine kinase that is essential for mitotic progression. It is overexpressed in many cancers, making it an attractive therapeutic target. Inhibitors targeting Aurora A can disrupt spindle formation and lead to mitotic arrest and apoptosis.

Caption: Inhibition of Aurora A kinase signaling.

Chemokine (CCL2/CCR2) Signaling Pathway

Chemokines and their receptors, such as CCL2 and its receptor CCR2, are key players in the inflammatory response, mediating the migration of leukocytes. Antagonists of these receptors can block this migration and are therefore potential treatments for inflammatory diseases.

Caption: Antagonism of the CCL2/CCR2 chemokine signaling pathway.

Conclusion

1-(4-Fluorobenzyl)piperazine has proven to be an exceptionally valuable scaffold in the field of drug discovery. Its utility as a synthetic precursor has enabled the development of a wide range of potent and selective modulators of various biological targets. The data and protocols presented in this guide highlight the broad therapeutic potential of its derivatives, from oncology and neurodegenerative diseases to infectious and inflammatory conditions. Continued exploration of the chemical space around this privileged structure is likely to yield further novel drug candidates with improved efficacy and safety profiles, underscoring its importance for researchers, scientists, and drug development professionals.

References

- 1. 1-(4-氟苄基)哌嗪 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. Evaluation of 4‐(4‐Fluorobenzyl)piperazin‐1‐yl]‐Based Compounds as Competitive Tyrosinase Inhibitors Endowed with Antimelanogenic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. brieflands.com [brieflands.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

1-(4-Fluorobenzyl)piperazine molecular weight and formula

A Technical Overview of 1-(4-Fluorobenzyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

1-(4-Fluorobenzyl)piperazine is a monosubstituted piperazine (B1678402) derivative that serves as a crucial building block in the synthesis of a wide array of biologically active compounds.[1][2] Its structural motif is found in molecules developed as chemokine antagonists, cytotoxic agents, cholinesterase inhibitors, and kinase inhibitors, highlighting its significance in medicinal chemistry and drug discovery.[1][2] The piperazine moiety, a privileged scaffold in drug development, often imparts favorable pharmacokinetic properties to drug candidates.[3]

Physicochemical Properties

The fundamental molecular attributes of 1-(4-Fluorobenzyl)piperazine are summarized below.

| Property | Value | References |

| Molecular Formula | C₁₁H₁₅FN₂ | [1][4][5] |

| Molecular Weight | 194.25 g/mol | [1][4][5] |

| CAS Number | 70931-28-1 | [1][4] |

| Appearance | Solid | [1] |

| Melting Point | 64 °C | [2] |

| Boiling Point | 112-114 °C at 2 mmHg | [2] |

Synthesis and Experimental Protocols

The synthesis of monosubstituted piperazines like 1-(4-Fluorobenzyl)piperazine can be achieved through various methods. A simplified one-pot, one-step procedure has been developed to produce these derivatives in high yield and purity without the need for protecting groups.[6]

General One-Step Synthesis of Monosubstituted Piperazines

This protocol outlines a general method for the synthesis of compounds such as 1-(4-Fluorobenzyl)piperazine hydrochloride.[6] The core principle involves the reaction of an in-situ formed piperazine-1-ium salt with the corresponding benzyl (B1604629) halide.[6]

Methodology:

-

Formation of Piperazine Monohydrochloride: In a reaction vessel, free piperazine is reacted with piperazine dihydrochloride (B599025) in a solvent like methanol. This step forms the piperazine monohydrochloride in situ.[6]

-

Alkylation Reaction: The appropriate acyl chloride, in this case, 4-fluorobenzyl chloride, is added dropwise to a solution containing the piperazine monohydrochloride and a base such as N,N-diisopropylethylamine (DIPEA) in a solvent like dichloromethane (B109758) (DCM).[7]

-

Reaction Conditions: The reaction mixture is stirred at room temperature for a specified period (e.g., 5 hours).[7]

-

Quenching and Extraction: The reaction is quenched with methanol. Water is then added, and the product is extracted using an organic solvent like dichloromethane.[7]

-

Purification: The combined organic phases are dried over anhydrous sodium sulfate. The solvent is evaporated under reduced pressure, and the final product is purified using a suitable technique, such as flash chromatography.[7]

The following diagram illustrates the general workflow for the synthesis of 1-(4-Fluorobenzyl)piperazine derivatives.

Applications in Drug Discovery

The 1-(4-fluorobenzyl)piperazine scaffold is a key component in the development of various therapeutic agents.

Tyrosinase Inhibitors

This chemical fragment has been successfully exploited to develop potent tyrosinase inhibitors, which are valuable as anti-melanogenic agents for treating skin hyperpigmentation disorders.[8][9] Researchers designed and synthesized a library of compounds incorporating this fragment, leading to the identification of inhibitors significantly more potent than the reference compound, kojic acid.[8][9] For instance, one derivative, [4‐(4‐fluorobenzyl)piperazin‐1‐yl]‐(3‐chloro‐2‐nitro‐phenyl)methanone, was found to be approximately 100-fold more active than kojic acid and demonstrated anti-melanogenic effects in B16F10 melanoma cells without significant cytotoxicity.[9]

The logical relationship for its application in developing tyrosinase inhibitors is outlined below.

Other Biological Activities

Beyond tyrosinase inhibition, this piperazine derivative is a precursor for molecules targeting a range of biological systems, including:

-

Anticancer Agents: It is used in the synthesis of pyrido[1,2-a]benzimidazoles with cytotoxic activity and inhibitors of EGFR and Aurora A kinases.[1][2]

-

Neurotherapeutics: It is a building block for pyrimidine (B1678525) derivatives that act as cholinesterase and Aβ-aggregation inhibitors for potential use in Alzheimer's disease, as well as neurokinin-2 receptor antagonists.[1][2]

-

Antimicrobial Agents: The core structure is found in chlorokojic acid derivatives with antibacterial and antiviral activities.[1]

References

- 1. 1-(4-Fluorobenzyl)piperazine 97 70931-28-1 [sigmaaldrich.com]

- 2. 1-(4-FLUOROBENZYL)PIPERAZINE CAS#: 70931-28-1 [m.chemicalbook.com]

- 3. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. GSRS [precision.fda.gov]

- 6. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. iris.unica.it [iris.unica.it]

- 8. Exploiting the 1-(4-fluorobenzyl)piperazine fragment for the development of novel tyrosinase inhibitors as anti-melanogenic agents: Design, synthesis, structural insights and biological profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Evaluation of 4‐(4‐Fluorobenzyl)piperazin‐1‐yl]‐Based Compounds as Competitive Tyrosinase Inhibitors Endowed with Antimelanogenic Effects - PMC [pmc.ncbi.nlm.nih.gov]

1-(4-Fluorobenzyl)piperazine: A Core Scaffold in Modern Organic Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

1-(4-Fluorobenzyl)piperazine is a versatile bifunctional molecule that has emerged as a privileged scaffold in organic synthesis, particularly within medicinal chemistry. Its structure, featuring a reactive secondary amine on the piperazine (B1678402) ring and a fluorinated aromatic moiety, provides a robust platform for constructing diverse molecular architectures. The fluorine atom offers unique metabolic stability and binding interaction advantages, making this precursor highly valuable in the development of novel therapeutic agents. This guide provides a comprehensive overview of its synthesis, physicochemical properties, key synthetic transformations, and applications, supported by detailed experimental protocols and structured data.

Introduction

The piperazine ring is a fundamental structural motif in a vast number of pharmacologically active compounds, recognized for its ability to improve the pharmacokinetic properties of drug candidates, such as solubility and oral bioavailability.[1] When functionalized with a 4-fluorobenzyl group, the resulting precursor, 1-(4-fluorobenzyl)piperazine, becomes an even more attractive building block for drug discovery. The electron-withdrawing nature of the fluorine atom can modulate the pKa of the distal nitrogen, while also serving as a useful probe for studying binding interactions and enhancing metabolic stability by blocking potential sites of oxidative metabolism.

This compound serves as a key intermediate in the synthesis of molecules targeting a wide array of biological systems, including central nervous system (CNS) disorders, cancer, and infectious diseases.[2] Its utility lies in the predictable reactivity of the secondary amine, which readily undergoes acylation, alkylation, arylation, and other transformations to build libraries of complex derivatives.

Physicochemical and Spectroscopic Data

The fundamental properties of 1-(4-fluorobenzyl)piperazine are critical for its use in synthesis. These properties are summarized below.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 70931-28-1 | [2] |

| Molecular Formula | C₁₁H₁₅FN₂ | [2] |

| Molecular Weight | 194.25 g/mol | [2] |

| Appearance | White to light yellow powder or solid | |

| Boiling Point | 112-114 °C (at 2 mmHg) | [2] |

| Density | 1.103 g/cm³ | [2] |

| Melting Point | 61.0 to 65.0 °C | |

| Flash Point | 122 °C | [2] |

| SMILES | Fc1ccc(CN2CCNCC2)cc1 | |

| InChI Key | OOSZCNKVJAVHJI-UHFFFAOYSA-N |

Table 2: Representative Spectroscopic Data for a Derivative

Spectroscopic data for derivatives are crucial for characterization. The following data is for 1-[4-(4-Fluorobenzyl)piperazin-1-yl]-2,2-diphenylethan-1-one , a product of a typical acylation reaction.[3]

| Data Type | Values |

| ¹H-NMR (500 MHz, DMSO-d₆) | δ (ppm): 2.07 (m, 2H), 2.27 (m, 2H), 3.38 (s, 2H, CH₂), 3.48 (m, 4H), 5.51 (s, 1H, CH), 7.10–7.14 (m, 2H, ArH), 7.19–7.23 (m, 6H, ArH), 7.27–7.31 (m, 6H, ArH). |

| ¹³C-NMR (126 MHz, DMSO-d₆) | δ (ppm): 41.6, 45.5, 52.0, 52.5, 52.6, 60.7, 114.8, 114.9, 126.5, 128.2, 128.9, 130.6, 133.9, 140.1, 160.28–162.21 (d, JC–F=242 Hz), 169.4. |

| HRMS (ESI) | m/z: calculated for C₂₅H₂₆FN₂O⁺ [M+H]⁺: 389.2024; found: 389.2049. |

Data sourced from a study on tyrosinase inhibitors.[3]

Synthesis of the Precursor

The most common and straightforward synthesis of 1-(4-fluorobenzyl)piperazine involves the direct mono-N-alkylation of piperazine with 4-fluorobenzyl chloride. Using an excess of piperazine is a standard strategy to minimize the formation of the disubstituted by-product, 1,4-bis(4-fluorobenzyl)piperazine.[4]

Figure 1: General synthetic scheme for 1-(4-Fluorobenzyl)piperazine.

Experimental Protocol 1: Synthesis of 1-(4-Fluorobenzyl)piperazine

This protocol is adapted from established methods for the synthesis of analogous N-benzylpiperazines.[4]

-

Reaction Setup: To a solution of piperazine (5 equivalents) in absolute ethanol (B145695) (10 mL per gram of piperazine), add 4-fluorobenzyl chloride (1 equivalent) dropwise at 0 °C with vigorous stirring.

-

Reaction: Allow the mixture to warm to room temperature and stir overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Remove the solvent under reduced pressure. Dissolve the residue in water and make the solution strongly alkaline (pH > 12) with 5N sodium hydroxide.

-

Extraction: Extract the aqueous phase multiple times with a suitable organic solvent, such as chloroform (B151607) or dichloromethane (B109758) (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent in vacuo. The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to yield pure 1-(4-fluorobenzyl)piperazine.

Key Reactions in Organic Synthesis

The synthetic utility of 1-(4-fluorobenzyl)piperazine stems from the high reactivity of its secondary amine, which serves as a nucleophilic handle for diversification.

Figure 2: Key synthetic transformations of 1-(4-Fluorobenzyl)piperazine.

Acylation

Acylation is one of the most common transformations, yielding stable amide derivatives. This reaction can be achieved using acyl chlorides in the presence of a base or by coupling with carboxylic acids using standard peptide coupling reagents.[3]

Experimental Protocol 2: General Procedure for Acylation

This protocol is based on the synthesis of tyrosinase inhibitors.[3]

-

Reaction Setup: Dissolve 1-(4-fluorobenzyl)piperazine (1.0 equivalent) in dichloromethane (DCM, ~5 mL per mmol). Add N,N-Diisopropylethylamine (DIPEA, 1.5 equivalents).

-

Reagent Addition: Add the desired acyl chloride (1.1 equivalents) dropwise to the solution at room temperature.

-

Reaction: Stir the reaction mixture for 5 hours at room temperature. Monitor completion by TLC.

-

Quenching and Work-up: Quench the reaction with methanol (B129727) (2 mL). Add water and extract the mixture with DCM (3 x 10 mL).

-

Purification: Dry the combined organic phase with anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. Purify the resulting crude product by flash chromatography (e.g., DCM/MeOH 96:4) to yield the final amide.

Table 3: Examples of Acylation Reactions

| Acylating Agent | Product | Yield | Reference |

| Diphenylacetyl chloride | 1-[4-(4-Fluorobenzyl)piperazin-1-yl]-2,2-diphenylethan-1-one | 72% | [3] |

| 3-Chloro-2-nitrobenzoyl chloride | [4-(4-fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitrophenyl)methanone | (Not specified) | [3] |

N-Alkylation and N-Arylation

The secondary amine can be further functionalized via N-alkylation with alkyl halides or reductive amination.[5] N-arylation, typically accomplished via palladium- or copper-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination), provides access to N-aryl piperazine derivatives, which are prevalent in CNS-active drugs.[6][7]

Applications in Drug Development

1-(4-Fluorobenzyl)piperazine is a cornerstone precursor for a multitude of biologically active molecules.

-

Tyrosinase Inhibitors: Derivatives have been synthesized that show potent competitive inhibition of tyrosinase, an enzyme involved in melanin (B1238610) production. These compounds are being investigated for the treatment of hyperpigmentation disorders.[3][8]

-

Kinase Inhibitors: The scaffold is used in the synthesis of inhibitors for key cancer targets like EGFR and Aurora A kinase.

-

CNS Agents: The broader piperazine class is well-known for its role in antipsychotic, antidepressant, and anxiolytic drugs.[9] The 4-fluorobenzyl moiety is specifically incorporated into ligands for σ receptors and dopamine (B1211576) transporters.[10][11]

-

Other Targets: It is a precursor for chemokine antagonists, antiplasmodial agents, and cholinesterase inhibitors.

Figure 3: General workflow for drug development using the precursor.

Conclusion

1-(4-Fluorobenzyl)piperazine is a high-value, versatile precursor in modern organic synthesis. Its straightforward synthesis and the predictable, high-yielding reactivity of its secondary amine make it an ideal starting point for creating diverse chemical libraries. The presence of the fluorobenzyl group imparts desirable physicochemical properties crucial for drug development, contributing to enhanced metabolic stability and target engagement. Its continued application in the synthesis of novel kinase inhibitors, CNS agents, and other therapeutics underscores its strategic importance to researchers in both academic and industrial settings.

References

- 1. mdpi.com [mdpi.com]

- 2. 1-(4-FLUOROBENZYL)PIPERAZINE CAS#: 70931-28-1 [chemicalbook.com]

- 3. Evaluation of 4‐(4‐Fluorobenzyl)piperazin‐1‐yl]‐Based Compounds as Competitive Tyrosinase Inhibitors Endowed with Antimelanogenic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]

- 8. Exploiting the 1-(4-fluorobenzyl)piperazine fragment for the development of novel tyrosinase inhibitors as anti-melanogenic agents: Design, synthesis, structural insights and biological profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Vanoxerine - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

The Emergence of a Privileged Scaffold: A Technical Guide to 1-(4-Fluorobenzyl)piperazine

An In-depth-technical guide for researchers, scientists, and drug development professionals on the synthesis, properties, and applications of 1-(4-Fluorobenzyl)piperazine.

Abstract

1-(4-Fluorobenzyl)piperazine, a fluorinated derivative of benzylpiperazine, has emerged as a cornerstone building block in modern medicinal chemistry. While the specific historical context of its initial synthesis is not extensively documented, its significance lies in its role as a versatile precursor for a vast array of biologically active compounds. The incorporation of the 4-fluorobenzyl moiety onto the piperazine (B1678402) scaffold imparts favorable pharmacokinetic and pharmacodynamic properties to its derivatives, leading to their investigation in diverse therapeutic areas. This technical guide provides a comprehensive overview of 1-(4-Fluorobenzyl)piperazine, detailing its physicochemical properties, established synthetic protocols, and its application in the development of novel therapeutics, with a focus on tyrosinase inhibitors and cytotoxic agents. Detailed experimental methodologies for key assays and visualizations of synthetic and biological pathways are provided to support researchers in the field.

Introduction: A Brief History and Context

The piperazine ring is a ubiquitous structural motif in pharmacologically active compounds, known for its favorable physicochemical properties that can enhance drug-like characteristics.[1] The history of benzylpiperazine (BZP) dates back to its first synthesis in 1944 by Burroughs Wellcome & Co.[2] Initially explored for potential anthelmintic properties, its stimulant and euphoriant effects, similar to amphetamine, led to its classification as a recreational drug and subsequent control in many countries.[2][3]

In contrast, the introduction of a fluorine atom, particularly on the benzyl (B1604629) ring, has become a strategic approach in medicinal chemistry to modulate a molecule's metabolic stability, lipophilicity, and binding affinity.[4] The development of 1-(4-Fluorobenzyl)piperazine represents a strategic shift from the psychoactive properties of BZP towards its use as a "privileged scaffold." Its value is not as a standalone therapeutic agent but as a critical intermediate for generating libraries of compounds with a wide spectrum of biological activities. These derivatives have been investigated as chemokine antagonists, kinase inhibitors, and agents targeting neurodegenerative diseases and cancer.[5]

Physicochemical Properties

A summary of the key physicochemical properties of 1-(4-Fluorobenzyl)piperazine is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic protocols.

| Property | Value | Reference(s) |

| CAS Number | 70931-28-1 | [5][6][7][8] |

| Molecular Formula | C₁₁H₁₅FN₂ | [5][7][8] |

| Molecular Weight | 194.25 g/mol | [5][7][8] |

| Appearance | White to light yellow solid/powder | [9] |

| Melting Point | 61.0 to 65.0 °C | |

| SMILES | Fc1ccc(CN2CCNCC2)cc1 | [5] |

| InChI Key | OOSZCNKVJAVHJI-UHFFFAOYSA-N | [5] |

Synthesis of 1-(4-Fluorobenzyl)piperazine

The synthesis of 1-(4-Fluorobenzyl)piperazine is most commonly achieved through nucleophilic substitution (N-alkylation) of piperazine with a 4-fluorobenzyl halide. A simplified and efficient one-pot procedure has been developed to favor mono-alkylation and avoid the formation of di-substituted products.

Experimental Protocol: One-Pot Synthesis of 1-(4-Fluorobenzyl)piperazine Hydrochloride

This protocol is adapted from a verified one-pot, one-step synthetic procedure for monosubstituted piperazine derivatives.

Materials:

-

Piperazine

-

Piperazine dihydrochloride (B599025)

-

4-Fluorobenzyl chloride

-

Methanol

-

Appropriate work-up and purification reagents

Procedure:

-

In a reaction vessel, dissolve piperazine and piperazine dihydrochloride in methanol. This in-situ formation of piperazine monohydrochloride is crucial for achieving mono-substitution.

-

To this solution, add 4-fluorobenzyl chloride.

-

The reaction mixture is stirred at room temperature or under reflux until completion, monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the solvent is removed under reduced pressure.

-

The resulting crude product is then purified through standard methods, such as recrystallization or column chromatography, to yield 1-(4-Fluorobenzyl)piperazine hydrochloride as a white crystalline solid.

Characterization Data:

-

¹H NMR (CDCl₃): δ 2.73 (4H, m), 3.21 (4H, m), 3.51 (2H, s), 6.95–7.01 (2H, m), 7.23 (2H, m), 9.40 (2H, bs).

-

¹³C NMR (CDCl₃): δ 43.55, 49.28, 61.56, 115.17, 115.46, 130.40, 130.50, 132.63, 160.59, 163.84.

-

LC-MS (m/z): [C₁₁H₁₆FN₂]⁺ = 195.1292.

Synthetic Workflow Diagram

Caption: Workflow for the one-pot synthesis of 1-(4-Fluorobenzyl)piperazine HCl.

Applications in Drug Discovery

The true value of 1-(4-Fluorobenzyl)piperazine is realized in its role as a precursor to a multitude of pharmacologically active derivatives. Two prominent areas of research are its use in developing tyrosinase inhibitors and cytotoxic agents for cancer therapy.

Tyrosinase Inhibitors for Hyperpigmentation Disorders

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a therapeutic strategy for treating hyperpigmentation.[10] Derivatives of 1-(4-Fluorobenzyl)piperazine have been shown to be potent tyrosinase inhibitors.[11]

Mechanism of Action: Derivatives often act as competitive or mixed-type inhibitors, binding to the active site of the tyrosinase enzyme.[12][13] The 4-fluorobenzyl moiety is crucial as it can anchor the molecule within the catalytic cavity of the enzyme.[13]

Caption: Simplified pathway of tyrosinase inhibition by 1-(4-Fluorobenzyl)piperazine derivatives.

Quantitative Data: The inhibitory activity of several derivatives against tyrosinase from Agaricus bisporus (AbTYR) is summarized in Table 2.

| Compound | Structure Modification | IC₅₀ (µM) | Reference |

| Kojic Acid (Reference) | - | 17.76 | [13] |

| Compound 25 | Derivative of 1-(4-fluorobenzyl)piperazine | 0.96 | |

| Compound 26 | 3-chloro-2-nitro-phenyl)methanone derivative | 0.18 | [13] |

| Compound 5a | Phenylmethanone derivative | 13.34 | [13] |

Cytotoxic Agents for Oncology Research

The piperazine scaffold is present in numerous anticancer drugs. Derivatives of 1-(4-Fluorobenzyl)piperazine have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[5]

Quantitative Data: The cytotoxic activity, represented by the half-maximal inhibitory concentration (IC₅₀), of representative piperazine derivatives is shown in Table 3.

| Compound | Cancer Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| Compound 2c | MCF7 | Human Breast Cancer | 4.14 | [5] |

| Compound 2c | C26 | Murine Colon Carcinoma | 7.87 | [5] |

| Compound 3c | MCF7 | Human Breast Cancer | 4.98 | [5] |

| Compound 3c | C26 | Murine Colon Carcinoma | 3.05 | [5] |

| Compound 4c | C26 | Murine Colon Carcinoma | 1.71 | [5] |

| Paclitaxel (Reference) | C26 | Murine Colon Carcinoma | 2.30 | [5] |

Key Experimental Protocols

Detailed protocols for the biological evaluation of 1-(4-Fluorobenzyl)piperazine derivatives are provided below.

Protocol: MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[14][15]

Materials:

-

96-well plates

-

Cancer cell lines (e.g., MCF7, C26)

-

Cell culture medium

-

1-(4-Fluorobenzyl)piperazine derivative compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium from the wells. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the compound concentration to determine the IC₅₀ value using non-linear regression analysis.

MTT Assay Workflow Diagram

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Conclusion

1-(4-Fluorobenzyl)piperazine stands out not for a dramatic discovery story, but for its consistent and proven utility as a privileged scaffold in drug discovery. Its straightforward synthesis and the favorable properties it confers upon its derivatives have established it as a valuable tool for medicinal chemists. The extensive research into its derivatives, particularly in the fields of tyrosinase inhibition and cancer cytotoxicity, underscores its importance. This technical guide provides the foundational knowledge—from synthesis to biological evaluation—to empower researchers to continue exploring the therapeutic potential of this versatile chemical entity. Future investigations will undoubtedly uncover new applications and lead to the development of novel, highly active compounds built upon the 1-(4-Fluorobenzyl)piperazine core.

References

- 1. researchgate.net [researchgate.net]

- 2. Benzylpiperazine - Wikipedia [en.wikipedia.org]

- 3. etd.auburn.edu [etd.auburn.edu]

- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-(4-Fluorobenzyl)piperazine 97 70931-28-1 [sigmaaldrich.com]

- 6. CAS RN 70931-28-1 | Fisher Scientific [fishersci.com]

- 7. scbt.com [scbt.com]

- 8. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 9. inter-chem.pl [inter-chem.pl]

- 10. Understanding Tyrosinase Inhibitors [614beauty.com]

- 11. researchgate.net [researchgate.net]

- 12. An Updated Review of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Evaluation of 4‐(4‐Fluorobenzyl)piperazin‐1‐yl]‐Based Compounds as Competitive Tyrosinase Inhibitors Endowed with Antimelanogenic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Technical Guide to the Safe Handling of 1-(4-Fluorobenzyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in research and development environments. It is not a substitute for a formal Safety Data Sheet (SDS) and should be used in conjunction with the manufacturer's most current SDS for 1-(4-Fluorobenzyl)piperazine. All laboratory personnel must be thoroughly trained in the proper handling of hazardous chemicals and the use of personal protective equipment before working with this compound.

Introduction

1-(4-Fluorobenzyl)piperazine is a piperazine (B1678402) derivative utilized as a precursor in the synthesis of a variety of biologically active molecules. Its applications include the development of chemokine antagonists, cytotoxic and antiplasmodial agents, and inhibitors for various enzymes.[1] As with any active chemical compound, a thorough understanding of its hazard profile and adherence to strict safety protocols are paramount to ensure the safety of laboratory personnel and the integrity of research. This guide provides an in-depth overview of the known hazards, handling procedures, and emergency responses associated with 1-(4-Fluorobenzyl)piperazine.

Hazard Identification and Classification

1-(4-Fluorobenzyl)piperazine is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. The GHS classifications for this compound are summarized in the table below.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 / 4 | H301: Toxic if swallowed / H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

Data compiled from multiple sources. The exact categorization may vary slightly between suppliers.[1][2][3][4]

Signal Word: Danger[2][4] or Warning[1][3]

Experimental Protocols (Toxicological Data)

Detailed experimental protocols for the toxicological assessment of 1-(4-Fluorobenzyl)piperazine are not publicly available in the reviewed literature. The hazard classifications provided by manufacturers are based on internal studies or data from structurally similar compounds. General methodologies for assessing acute oral toxicity, skin irritation, and eye irritation are outlined in OECD Test Guidelines (e.g., TG 401, 404, 405). These guidelines typically involve in vivo studies with animal models or validated in vitro alternatives. For instance, skin irritation is often assessed using reconstructed human epidermis (RhE) models.[5][6]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling 1-(4-Fluorobenzyl)piperazine to minimize exposure.

| Protection Type | Specification | Rationale |

| Eye/Face Protection | Safety glasses with side-shields or goggles. A face shield is recommended when there is a risk of splashing. | Protects against eye irritation or serious eye damage from dust particles or splashes.[1][3] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). A lab coat or impervious clothing should be worn. | Prevents skin contact, which can cause irritation.[2][3] |

| Respiratory Protection | A NIOSH-approved N95 dust mask or a respirator with a P100 filter should be used, especially when handling the solid form or if ventilation is inadequate. | Minimizes the inhalation of dust particles, which can cause respiratory tract irritation.[1] |

PPE Selection Workflow

Caption: Decision workflow for selecting appropriate PPE.

Safe Handling and Storage

Adherence to proper handling and storage protocols is crucial for maintaining the stability of the compound and ensuring a safe laboratory environment.

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[2][3]

-

Avoid the formation of dust and aerosols.[3]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[2]

-

Wash hands thoroughly after handling.[2]

-

Ground and bond containers and receiving equipment when transferring the substance to prevent static discharge.[7]

Storage:

-

Store in a cool, dry, and well-ventilated place.[3]

-

Keep the container tightly closed.[3]

-

Incompatible materials include strong oxidizing agents and strong acids.[8]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

| Exposure Route | First Aid Procedure |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][8] |

| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[2][3] |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen or artificial respiration. Seek immediate medical attention.[2][8] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][8] |

First Aid Response Workflow

References

- 1. oecd.org [oecd.org]

- 2. cdhfinechemical.com [cdhfinechemical.com]

- 3. 1-(4-Fluorophenyl)piperazine | C10H13FN2 | CID 75260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ecetoc.org [ecetoc.org]

- 5. iivs.org [iivs.org]

- 6. Skin Irritation Test - Creative Biolabs [creative-biolabs.com]

- 7. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 1-(4-Fluorobenzyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-(4-Fluorobenzyl)piperazine, a key intermediate in the synthesis of various biologically active molecules. Due to the limited availability of specific quantitative data in public literature, this document focuses on providing detailed, generalized experimental protocols for determining the solubility and stability of this compound, adhering to international guidelines. These protocols are designed to equip researchers and drug development professionals with the necessary methodologies to generate robust and reliable data for formulation development, analytical method development, and regulatory submissions. The guide includes structured tables for data presentation and visual workflows to illustrate experimental processes.

Introduction

1-(4-Fluorobenzyl)piperazine is a derivative of piperazine (B1678402), a heterocyclic amine widely used as a scaffold in medicinal chemistry. The presence of the fluorobenzyl group can significantly influence its physicochemical properties compared to the parent piperazine molecule, affecting its solubility, stability, and pharmacokinetic profile. As a precursor to a range of active pharmaceutical ingredients (APIs), including chemokine antagonists and kinase inhibitors, a thorough understanding of its solubility and stability is paramount for effective drug development.

This guide outlines the standard procedures for:

-

Solubility Assessment: Determining the equilibrium solubility in various pharmaceutically relevant solvents and pH conditions.

-

Stability Profiling: Evaluating the intrinsic stability of the molecule under stress conditions (hydrolysis, oxidation, photolysis, and thermal stress) as mandated by ICH guidelines to identify potential degradation pathways and products.

Physicochemical Properties of 1-(4-Fluorobenzyl)piperazine

A summary of known properties is presented below. It is important to note that comprehensive experimental data for the free base is scarce in publicly accessible literature.

| Property | Data | Reference |

| Molecular Formula | C₁₁H₁₅FN₂ | [1] |

| Molecular Weight | 194.25 g/mol | [1] |

| Appearance | White to light yellow powder or solid | [2] |

| Boiling Point | 112-114 °C at 2 mmHg | [3] |

| Solubility (as HCl salt) | DMSO: 10 mg/mL; PBS (pH 7.2): 10 mg/mL | [4] |

| Water Solubility (free base) | No quantitative data available. A Safety Data Sheet notes "No data available". | [5] |

| Stability (as HCl salt) | Stated as "≥ 5 years" under unspecified storage conditions. | [4] |

Solubility Assessment